molecular formula C26H24N4O2 B11034234 4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11034234
M. Wt: 424.5 g/mol
InChI Key: STCCWGHFBGPYCO-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety where the imidazole ring is attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methyl-4-aminobenzimidazole under acidic conditions to form an intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated benzimidazole rings .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may interact with other proteins and enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-16-12-14-18(15-13-16)28-25(31)23-17(2)27-26-29-20-9-5-6-10-21(20)30(26)24(23)19-8-4-7-11-22(19)32-3/h4-15,24H,1-3H3,(H,27,29)(H,28,31)

InChI Key

STCCWGHFBGPYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5OC)C

Origin of Product

United States

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